molecular formula C13H17FN2O3 B14858756 Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate CAS No. 1393547-20-0

Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate

Cat. No.: B14858756
CAS No.: 1393547-20-0
M. Wt: 268.28 g/mol
InChI Key: PBBYXVPJXUEHJK-UHFFFAOYSA-N
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Description

Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is known for its unique structure, which includes a fluoropyridine ring, an acetyl group, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-fluoropyridine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl (6-acetyl-4-fluoropyridin-2-YL)methylcarbamate include:

Properties

CAS No.

1393547-20-0

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[(6-acetyl-4-fluoropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-8(17)11-6-9(14)5-10(16-11)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

PBBYXVPJXUEHJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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